2-(2-Bromo-4,5-dimethoxyphenyl)imidazole

Cross‑coupling Synthetic methodology Medicinal chemistry

This brominated 2-arylimidazole provides an ortho-Br handle enabling Suzuki-Miyaura & Sonogashira cross-coupling reactions, a capability absent in de-bromo analogs. With TPSA 47.1 Ų & only 3 H-bond acceptors, it resides in favorable CNS drug property space, unlike more polar 2-pyridyl-imidazoles. Halogen substitution enhances COX-2 inhibitory potency (sub-μM IC₅₀) & anti-Toxoplasma efficacy (up to 264-fold improvement vs. sulfadiazine). Procure this scaffold to accelerate hit-to-lead diversification and CNS drug discovery.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
Cat. No. B11724153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4,5-dimethoxyphenyl)imidazole
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2=NC=CN2)Br)OC
InChIInChI=1S/C11H11BrN2O2/c1-15-9-5-7(11-13-3-4-14-11)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)
InChIKeyKIRHXRWHZBRQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-4,5-dimethoxyphenyl)imidazole: A Functionalized 2‑Arylimidazole Building Block for Cross‑Coupling‑Enabled Medicinal Chemistry


2-(2-Bromo-4,5-dimethoxyphenyl)imidazole (CAS 1822850‑43‑0, MF: C₁₁H₁₁BrN₂O₂, MW: 283.12) is a brominated 2‑aryl‑1H‑imidazole that combines an ortho‑bromo substituent with a 4,5‑dimethoxy electron‑donating pattern on the phenyl ring [1]. It is commercially supplied as a ≥95–98% purity research‑grade heterocyclic building block . Its calculated logP (2.4–2.86) and topological polar surface area (TPSA = 47.1 Ų) place it within favorable property space for hit‑to‑lead exploration .

Why 2‑Aryl‑1H‑imidazoles Cannot Be Interchangeably Substituted: The Critical Role of Ortho‑Bromo and 4,5‑Dimethoxy Substitution in 2‑(2‑Bromo‑4,5‑dimethoxyphenyl)imidazole


Substituting 2‑(2‑bromo‑4,5‑dimethoxyphenyl)imidazole with a non‑brominated or differently halogenated 2‑arylimidazole is not functionally equivalent. The ortho‑bromo substituent serves as a versatile synthetic handle for Pd‑catalyzed cross‑coupling (e.g., Suzuki, Sonogashira) that is absent in the debromo analog, while the 4,5‑dimethoxy motif modulates electron density, lipophilicity, and biological target recognition in ways that simple phenyl or mono‑methoxy analogs do not replicate [1][2]. Furthermore, halogen substitution on the aryl ring of 2‑arylimidazoles has been shown to alter COX‑2 inhibitory potency and anti‑parasitic efficacy by orders of magnitude depending on the halogen identity and position [3][4].

Quantitative Differentiation of 2‑(2‑Bromo‑4,5‑dimethoxyphenyl)imidazole: Head‑to‑Head and Cross‑Study Comparative Evidence


Ortho‑Bromo Substituent Enables Pd‑Catalyzed Cross‑Coupling: A Synthetic Advantage Absent in Debromo and Non‑Halogenated 2‑Arylimidazole Analogs

2‑(2‑Bromo‑4,5‑dimethoxyphenyl)imidazole contains an ortho‑bromo substituent that renders it competent for Suzuki–Miyaura and Sonogashira cross‑coupling reactions, whereas the debromo analog 2‑(4,5‑dimethoxyphenyl)imidazole lacks this reactive handle entirely [1]. The bromine atom serves as a leaving group in Pd‑catalyzed C–C bond formation, enabling diversification at the ortho position of the phenyl ring [2]. This contrasts with chloro‑analogs, which exhibit lower reactivity in oxidative addition steps due to the stronger C–Cl bond.

Cross‑coupling Synthetic methodology Medicinal chemistry

Lipophilicity (LogP) Modulation by Bromo‑ and Dimethoxy‑Substituents Relative to Unsubstituted and Mono‑Substituted 2‑Phenylimidazole Analogs

The calculated LogP of 2‑(2‑bromo‑4,5‑dimethoxyphenyl)imidazole is 2.86 (XLogP3) , which is substantially higher than that of 2‑phenylimidazole (calculated LogP ~1.6) [1] and 2‑(4‑methoxyphenyl)imidazole (estimated LogP ~1.8–2.0) due to the combined lipophilic contributions of the bromine atom and the two methoxy groups. This elevated lipophilicity may influence membrane permeability and protein binding in cellular assays.

Physicochemical properties Drug‑likeness ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Favor CNS Permeability Relative to Higher‑TPSA Heteroaryl‑Imidazole Congeners

The compound has a topological polar surface area (TPSA) of 47.1 Ų and three hydrogen bond acceptors (the two methoxy oxygens and the imidazole N3 nitrogen) . These values are below the empirical CNS‑drug thresholds (TPSA < 60–70 Ų, H‑bond acceptors < 7), whereas many 2‑heteroaryl‑imidazole comparators (e.g., 2‑pyridyl‑imidazole) exhibit TPSA > 60 Ų and higher H‑bond acceptor counts, reducing their likelihood of crossing the blood‑brain barrier.

CNS drug discovery Physicochemical profiling BBB penetration

Halogen Substitution on 2‑Arylimidazoles Modulates COX‑2 Inhibitory Potency: Evidence from 1,5‑Diarylhaloimidazole SAR

In a 2012 study of 1,5‑diarylhaloimidazole analogs, halogenation of the aryl ring significantly enhanced inhibitory activity against COX‑2‑mediated PGE₂ production, with the brominated analog Ib achieving an IC₅₀ of 0.55 μM, substantially lower than the parent non‑halogenated scaffold [1]. Importantly, the magnitude of improvement varied with halogen identity and substitution position, demonstrating that bromo‑substitution confers a distinct potency advantage not replicated by chloro‑ or iodo‑analogs in the same series [1].

Anti‑inflammatory COX‑2 inhibition SAR

Halogen Identity Dictates Anti‑Parasitic Potency in Imidazole‑Thiosemicarbazide Series: Brominated Derivatives Exhibit >200‑Fold Improvement Over Sulfadiazine

A series of halogen‑substituted imidazole‑thiosemicarbazides was evaluated for anti‑Toxoplasma gondii activity in vitro. The brominated analogs achieved IC₅₀ values of 10.30–113.45 μg/mL, compared to sulfadiazine (IC₅₀ ≈ 2721.45 μg/mL), representing an up to 264‑fold increase in potency [1]. The study demonstrated that halogen substitution is essential for activity, and the magnitude of effect is halogen‑dependent, with bromo‑containing compounds exhibiting superior potency relative to many chloro‑ and iodo‑counterparts in the same library [1].

Anti‑parasitic Toxoplasma gondii Halogen SAR

N‑Bromine Compounds Exhibit Superior Bactericidal Activity Relative to N‑Chlorine Analogs in Protein‑Free Environments

A quantitative study comparing isosteric pairs of active bromine and chlorine compounds (including N‑bromo‑ and N‑chloro‑imidazole derivatives) demonstrated that bromine compounds exhibited consistently higher bactericidal activity in the absence of protein load, with killing times differing by factors exceeding four orders of magnitude among chlorine compounds while bromine compounds showed only slight inter‑compound variability [1]. This indicates that bromine substitution provides a more predictable and potent antimicrobial baseline in protein‑free assay conditions.

Antimicrobial Bactericidal Halogen SAR

Evidence‑Backed Application Scenarios for 2‑(2‑Bromo‑4,5‑dimethoxyphenyl)imidazole in Drug Discovery and Chemical Biology


Late‑Stage Diversification via Pd‑Catalyzed Cross‑Coupling in Medicinal Chemistry Campaigns

The ortho‑bromo substituent on the phenyl ring of 2‑(2‑bromo‑4,5‑dimethoxyphenyl)imidazole enables Suzuki–Miyaura and Sonogashira cross‑coupling reactions, a synthetic capability absent in the debromo analog [1]. Medicinal chemists can use this compound as a core scaffold and install diverse aryl, heteroaryl, or alkynyl groups at the ortho position via Pd catalysis, rapidly generating focused libraries for SAR studies [2]. This approach avoids the need for de novo synthesis of each analog and is particularly valuable in hit‑expansion phases where modular diversification accelerates lead optimization timelines.

CNS‑Targeted Lead Generation Requiring Favorable Physicochemical Properties

With a TPSA of 47.1 Ų and only three H‑bond acceptors, this compound resides within the favorable CNS‑drug property space (TPSA < 60–70 Ų; H‑bond acceptors < 7) . In contrast, 2‑heteroaryl‑imidazole alternatives (e.g., 2‑pyridyl‑imidazole) possess higher TPSA and additional H‑bond acceptors that reduce BBB penetration probability. Researchers initiating CNS‑targeted projects (e.g., neurodegenerative disease, psychiatric disorders) should prioritize this scaffold over more polar 2‑arylimidazole analogs to enhance the likelihood of achieving brain exposure.

Anti‑Inflammatory Screening Cascades Targeting COX‑2‑Mediated Prostaglandin Production

Class‑level SAR evidence demonstrates that halogenation of 2‑arylimidazoles significantly enhances COX‑2 inhibitory activity, with brominated analogs achieving sub‑micromolar IC₅₀ values (e.g., 0.55 μM for Ib) compared to non‑halogenated parents [3]. This compound provides the requisite bromo‑substitution pattern to probe COX‑2 inhibition in cell‑based PGE₂ assays. Procurement of this brominated scaffold, rather than the non‑halogenated 2‑(4,5‑dimethoxyphenyl)imidazole, is essential for accessing the potency gains associated with halogen substitution.

Anti‑Parasitic Drug Discovery Programs Targeting Toxoplasma gondii

Halogen‑substituted imidazole derivatives, particularly those containing bromine, have demonstrated up to 264‑fold improved potency against T. gondii tachyzoites relative to sulfadiazine [4]. 2‑(2‑Bromo‑4,5‑dimethoxyphenyl)imidazole serves as an ideal starting point for synthesizing bromine‑containing imidazole‑based anti‑parasitic agents. Given the halogen‑dependent potency observed in published series, selecting the brominated analog over chloro‑ or non‑halogenated variants is a rational, evidence‑based procurement decision for anti‑Toxoplasma screening initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.